

Application of Nickel Oxide (NiO) in Lithium-Ion Battery Anodes: A Detailed Guide

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Compound of Interest

Compound Name: Nickel(II) oxide

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Application Notes

Nickel oxide (NiO) has emerged as a promising anode material for next-generation lithium-ion batteries (LIBs) due to its high theoretical specific capacity of 718 mAh g^{-1} , which is significantly greater than that of commercially used graphite anodes (372 mAh g^{-1}).^{[1][2]} This higher capacity stems from a conversion reaction mechanism, where NiO reacts with lithium ions to form metallic nickel nanoparticles and lithium oxide (Li_2O).^{[3][4]} However, the practical application of NiO anodes has been hindered by several challenges, including poor electrical conductivity and significant volume changes during the charge-discharge cycles, which can lead to rapid capacity fading.^{[5][6]}

To overcome these limitations, current research focuses on two primary strategies: nanostructuring and the formation of composites. Nanostructured NiO, such as nanoparticles, nanosheets, and nanowalls, provides a larger surface area for reaction and shorter diffusion paths for lithium ions, enhancing the electrochemical performance.^{[6][7]} Composites of NiO with conductive carbonaceous materials like graphene and carbon nanotubes (CNTs) have shown remarkable improvements in conductivity and cycling stability.^{[2][5]} The carbon matrix acts as a conductive network and a buffer to accommodate the volume expansion of NiO during lithiation.

This document provides detailed protocols for the synthesis of NiO-based anode materials and their electrochemical characterization, along with a summary of their performance data.

Data Presentation

The following tables summarize the electrochemical performance of various NiO-based anode materials for lithium-ion batteries as reported in the literature.

Table 1: Performance of Pure NiO Anode Materials

NiO Morphology	Current Density	Initial Discharge Capacity (mAh g ⁻¹)	Reversible Capacity (mAh g ⁻¹)	Cycle Life	Coulombic Efficiency (%)
Nanosheets	500 mA g ⁻¹	-	1193	-	-
Nanoparticles (50-60 nm)	0.03 C	1111.08	884.30 after 20 cycles	-	80% capacity retention
Nanoplatelets	0.5 V - 3.0 V	-	-	-	-
Nanocrystals	100, 200, and 500 mA/g	-	~500	-	-

Table 2: Performance of NiO Composite Anode Materials

Composite Material	Current Density	Initial Discharge Capacity (mAh g ⁻¹)	Reversible Capacity (mAh g ⁻¹)	Cycle Life	Initial Coulombic Efficiency (%)
NiO@graphene	50 mA g ⁻¹	-	1366	205 after 500 cycles	-
NiO/Ni@C	0.1 A g ⁻¹	-	791 after 150 cycles	-	-
NiO/graphene nanofibers	-	-	~712 (3rd cycle)	-	~100%
NiO/RGO	100 mA/g	-	825 after 50 cycles	-	-

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiO Nanosheets

This protocol describes the synthesis of NiO nanosheets using a facile ethylene glycol-mediated hydrothermal method, adapted from literature.[6]

Materials:

- Nickel chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Ethylene glycol
- Deionized (DI) water
- Ethanol

Procedure:

- In a typical synthesis, dissolve 1 mmol of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and 4 mmol of urea in a mixture of 10 mL of ethylene glycol and 30 mL of DI water.
- Stir the solution vigorously for 30 minutes to form a homogeneous solution.
- Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 120°C for 12 hours in an oven.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the green precipitate by centrifugation, and wash it with DI water and ethanol several times to remove any impurities.
- Dry the precipitate at 60°C for 12 hours in a vacuum oven to obtain the $\text{Ni}(\text{OH})_2$ precursor.
- Finally, calcine the $\text{Ni}(\text{OH})_2$ precursor at 300°C for 2 hours in air to obtain the final NiO nanosheets.

Protocol 2: Preparation of NiO@graphene Nanocomposite

This protocol details the preparation of a NiO@graphene composite with a 3D conductive network structure.^[5]

Materials:

- Graphene oxide (GO)
- Nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonia solution (25-28 wt%)
- DI water
- Ethanol

Procedure:

- Disperse 50 mg of GO in 100 mL of DI water through ultrasonication for 2 hours to obtain a stable GO suspension.
- Dissolve 1.45 g of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in 50 mL of DI water.
- Add the nickel nitrate solution to the GO suspension and stir for 30 minutes.
- Slowly add 10 mL of ammonia solution to the mixture and stir for another 30 minutes.
- Transfer the resulting mixture to a 200 mL Teflon-lined autoclave and heat at 180°C for 12 hours.
- After cooling, collect the precipitate by filtration, wash with DI water and ethanol, and dry at 80°C for 12 hours.
- Anneal the dried product at 400°C for 2 hours under an argon atmosphere to obtain the NiO@graphene nanocomposite.

Protocol 3: Electrochemical Characterization (Coin Cell Assembly and Testing)

This protocol provides a standardized procedure for assembling a 2032-type coin cell and performing electrochemical tests.^{[8][9]}

Materials and Equipment:

- NiO-based active material
- Acetylene black (conductive agent)
- Polyvinylidene fluoride (PVDF) binder
- N-methyl-2-pyrrolidone (NMP) solvent
- Copper foil (current collector)
- Lithium metal foil (counter and reference electrode)
- Celgard 2400 (separator)
- Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume)
- 2032-type coin cell components (casings, spacers, springs)
- Glovebox with an argon atmosphere
- Battery cycler

Procedure:

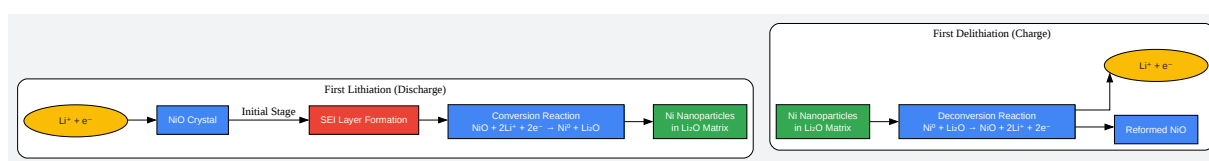
- Electrode Preparation:
 - Mix the NiO-based active material, acetylene black, and PVDF binder in a weight ratio of 80:10:10.

- Add NMP solvent to the mixture and stir to form a homogeneous slurry.
- Coat the slurry onto a copper foil using a doctor blade.
- Dry the coated foil in a vacuum oven at 120°C for 12 hours.
- Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
- Coin Cell Assembly (inside an argon-filled glovebox):
 - Place the NiO electrode disc in the center of the bottom coin cell casing.
 - Add a few drops of electrolyte to wet the electrode surface.
 - Place the separator on top of the NiO electrode.
 - Add more electrolyte to saturate the separator.
 - Place the lithium metal foil on top of the separator.
 - Add a spacer and a spring.
 - Place the top casing and crimp the coin cell using a crimping machine.
- Electrochemical Testing:
 - Let the assembled coin cells rest for at least 12 hours to ensure proper wetting of the electrode and separator.
 - Perform galvanostatic charge-discharge cycling using a battery cycler at a specific current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺.
 - Conduct cyclic voltammetry (CV) at a scan rate of 0.1 mV s⁻¹ between 0.01 and 3.0 V to study the electrochemical reactions.
 - Perform electrochemical impedance spectroscopy (EIS) over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the cell's internal resistance.

Mandatory Visualization

Electrochemical Mechanism of NiO Anode

The following diagram illustrates the conversion reaction mechanism of a NiO anode during the first lithiation and delithiation cycle in a lithium-ion battery.

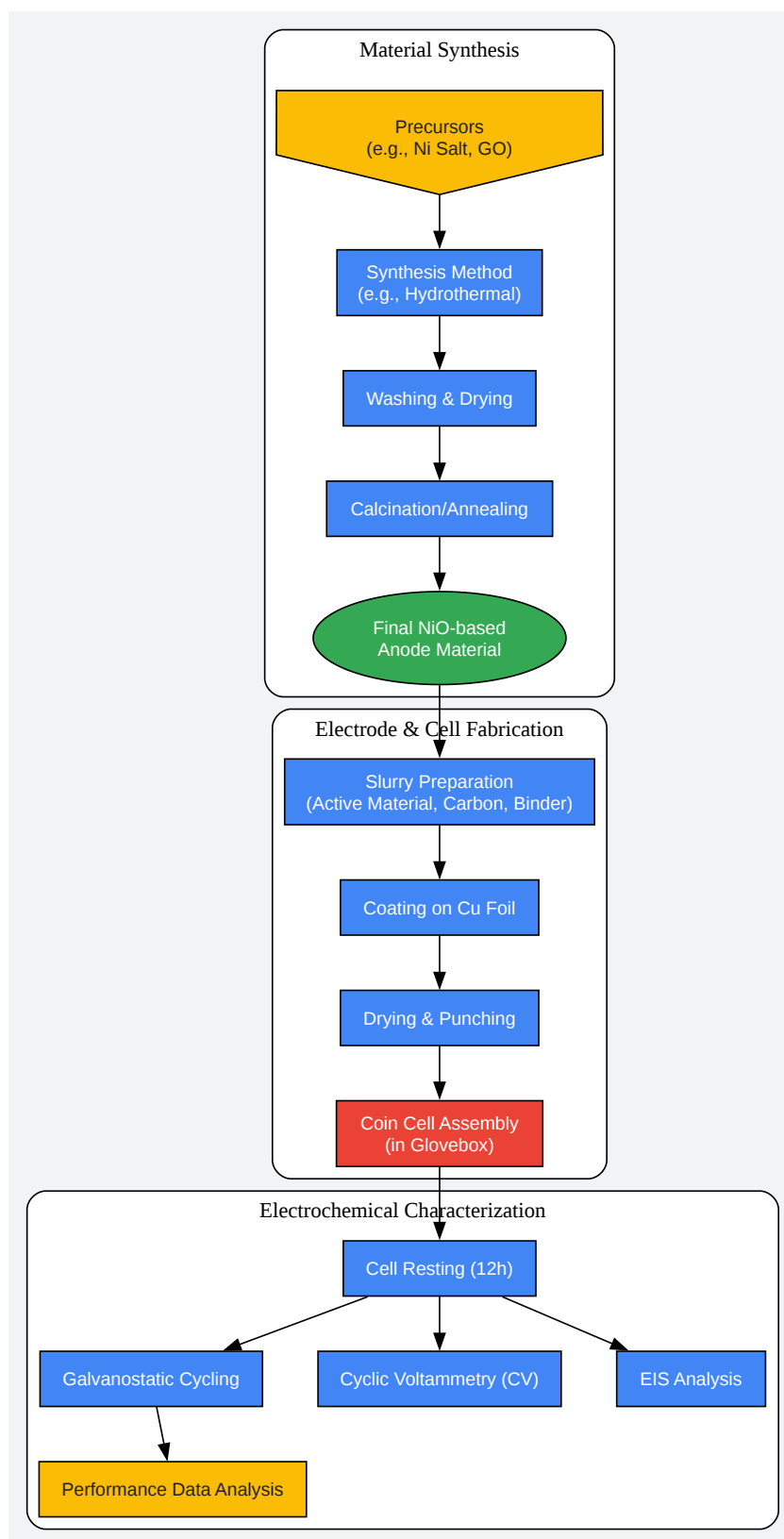


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Caption: Conversion reaction of NiO anode during charge/discharge.

Experimental Workflow for NiO Anode Preparation and Testing

This diagram outlines the general workflow from the synthesis of NiO-based materials to the final electrochemical characterization.



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Caption: Workflow for NiO anode synthesis and electrochemical testing.

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